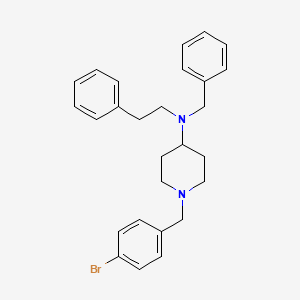
N-benzyl-1-(4-bromobenzyl)-N-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE: is a complex organic compound characterized by the presence of benzyl, bromobenzyl, piperidyl, and phenethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Core: Starting with piperidine, the core structure is modified by introducing a benzyl group through a nucleophilic substitution reaction.
Introduction of the Bromobenzyl Group: The next step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride, which is then reacted with the piperidine derivative.
Attachment of the Phenethylamine Group: Finally, the phenethylamine group is introduced through a reductive amination reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenethylamine groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be employed to modify the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters. It may serve as a model compound in the development of new pharmaceuticals targeting neurological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity as central nervous system agents, offering possibilities for the treatment of disorders such as depression or anxiety.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility allows for the design of polymers and other materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE exerts its effects involves interactions with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(4-FLUOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(4-METHYLBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
Uniqueness
Compared to similar compounds, N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a useful handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of N-BENZYL-N-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H31BrN2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-benzyl-1-[(4-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-26-13-11-25(12-14-26)21-29-18-16-27(17-19-29)30(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,27H,15-22H2 |
InChI Key |
BENGWSOFIZZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















